1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide
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Overview
Description
1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide: is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity. These characteristics make it an attractive candidate for various applications, particularly in the field of electrochemistry and materials science.
Mechanism of Action
Target of Action
1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide, also known as EMIM TFSI, is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature . The primary targets of EMIM TFSI are electrochemical systems, where it acts as an electrolyte .
Mode of Action
EMIM TFSI interacts with its targets by facilitating the transfer of charge in electrochemical systems . As an ionic liquid, it has high conductivity and low viscosity, making it an excellent medium for such systems .
Biochemical Pathways
As an ionic liquid, EMIM TFSI doesn’t directly participate in biochemical pathways. Instead, it affects the physical properties of the system it’s in, such as conductivity and viscosity .
Result of Action
In electrochemical systems, the use of EMIM TFSI can result in improved performance. For example, it’s been shown to be effective in the fabrication of lithium-ion batteries . In this context, the lithium-ion battery consists of an anode, cathode, and electrolyte with a charge-discharge cycle .
Action Environment
The action of EMIM TFSI can be influenced by environmental factors such as temperature and pressure . For instance, its conductivity and viscosity can change with temperature . It’s generally stable under a wide range of conditions, which is one of the reasons it’s used in various industrial applications .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific ionic liquid and biomolecule involved .
Molecular Mechanism
It is known that ionic liquids can interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Synthesis of 1-Ethyl-2-methylpyridinium chloride:
Reactants: 2-methylpyridine and ethyl chloride.
Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile, under reflux conditions.
Procedure: 2-methylpyridine is reacted with ethyl chloride in the presence of a base like sodium carbonate to form 1-ethyl-2-methylpyridinium chloride.
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Synthesis of 1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide:
Reactants: 1-Ethyl-2-methylpyridinium chloride and lithium bis(trifluoromethylsulfonyl)imide.
Conditions: The reaction is carried out in an aqueous medium.
Procedure: 1-Ethyl-2-methylpyridinium chloride is reacted with lithium bis(trifluoromethylsulfonyl)imide in water. The product is then extracted using an organic solvent like dichloromethane and purified by recrystallization.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification steps are also scaled up, often involving multiple stages of extraction and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents and Conditions: Common reagents include halides and bases. The reactions are typically carried out in organic solvents under reflux conditions.
Major Products: Substitution reactions can lead to the formation of various derivatives of 1-ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide, depending on the substituents introduced.
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Reduction Reactions:
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products: Reduction reactions can lead to the formation of reduced derivatives of the compound, altering its electronic properties.
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Oxidation Reactions:
Reagents and Conditions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups, modifying the compound’s reactivity.
Scientific Research Applications
Chemistry: 1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is widely used as a solvent in various chemical reactions due to its high ionic conductivity and thermal stability. It is particularly useful in electrochemical applications, such as in the development of batteries and supercapacitors .
Biology and Medicine: In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a medium for enzymatic reactions. Its low volatility and high stability make it suitable for use in biological assays and pharmaceutical formulations .
Industry: Industrially, this compound is used in the fabrication of lithium-ion batteries and dye-sensitized solar cells. Its high ionic conductivity and thermal stability enhance the performance and longevity of these devices .
Comparison with Similar Compounds
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Comparison: 1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is unique due to its pyridinium cation, which imparts different physical and chemical properties compared to imidazolium or pyrrolidinium-based ionic liquids. For instance, the pyridinium-based ionic liquid has a different viscosity and ionic conductivity profile, making it more suitable for specific applications such as high-temperature electrochemical devices .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-2-methylpyridin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.C2F6NO4S2/c1-3-9-7-5-4-6-8(9)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCYJTAILPPEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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